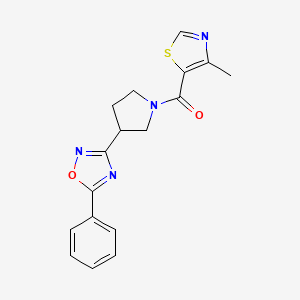

(4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Description

(4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a thiazole ring, an oxadiazole ring, and a pyrrolidine ring

Properties

IUPAC Name |

(4-methyl-1,3-thiazol-5-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-14(24-10-18-11)17(22)21-8-7-13(9-21)15-19-16(23-20-15)12-5-3-2-4-6-12/h2-6,10,13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKSPSMADPFNMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methylthiazole-5-carboxylic acid, which is then converted to its corresponding hydrazide. This hydrazide undergoes cyclization with phenyl isocyanate to form the oxadiazole ring. The final step involves the reaction of this intermediate with pyrrolidine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring yields amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules .

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to inhibit certain enzymes and receptors makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In industry, (4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of (4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone involves its interaction with various molecular targets. The thiazole and oxadiazole rings can bind to enzymes and receptors, inhibiting their activity. This compound can also interfere with DNA and RNA synthesis, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

(4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.

(4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propanone: Similar structure but with a propanone group instead of a methanone group.

Uniqueness

The uniqueness of (4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential as a bioactive molecule make it a valuable compound for research and industrial applications.

Biological Activity

The compound (4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that integrates both thiazole and oxadiazole moieties. This article provides a detailed examination of its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₄H₁₄N₄OS

- Molecular Weight : 298.36 g/mol

The compound features a thiazole ring, which is known for its diverse biological activities, and an oxadiazole ring that enhances its pharmacological profile.

Antitumor Activity

Research indicates that compounds containing thiazole and oxadiazole rings exhibit significant antitumor properties. In a study evaluating various derivatives, the presence of these rings was crucial for cytotoxic activity against cancer cell lines. For instance:

- IC50 Values : Compounds with similar structures showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines, suggesting potent activity against tumor growth .

Antimicrobial Properties

The dual functionality of the thiazole and oxadiazole rings also contributes to antimicrobial activities. Studies have shown that compounds with these moieties can inhibit the growth of various bacterial strains:

- Mechanism : The interaction with bacterial enzymes and disruption of cell wall synthesis are proposed mechanisms for their antimicrobial effects .

Anticonvulsant Effects

Some derivatives of thiazoles have been reported to exhibit anticonvulsant properties. For example, in a series of synthesized compounds, certain thiazole-based molecules demonstrated significant efficacy in reducing seizure activity in animal models .

Enzyme Inhibition

The compound's structure suggests potential interactions with specific enzymes involved in cancer cell proliferation:

- Target Enzymes : High-throughput screening has identified micromolar inhibition of key mitotic kinesins (e.g., HSET) in cancer cells, indicating a mechanism that could lead to cell death through multipolar spindle formation .

Study 1: Antitumor Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazole and oxadiazole derivatives. Among them, one compound exhibited potent cytotoxicity against human glioblastoma U251 cells with an IC50 value significantly lower than doxorubicin, a standard chemotherapeutic agent .

Study 2: Antimicrobial Screening

A separate investigation focused on the antimicrobial properties of related compounds. The study revealed that certain derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria, supporting their potential use as broad-spectrum antimicrobial agents .

The biological activity of (4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.

- Cell Cycle Disruption : By affecting mitotic processes, it can induce apoptosis in rapidly dividing cells.

- Antimicrobial Action : The structural components interact with microbial targets leading to cell lysis or growth inhibition.

Q & A

Q. How to optimize purification protocols for scale-up without compromising purity?

- Methodological Answer :

- Continuous flow chromatography : Reduces solvent use and improves separation efficiency for gram-scale batches .

- Crystallization screens : Test solvent combinations (e.g., hexane:ethyl acetate gradients) to maximize crystal yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.